5-Aminolevulinic acid phosphate is classified as an amino acid derivative. It can be sourced from both natural biosynthetic pathways and synthetic methods. In nature, it is produced through two primary pathways: the C4 pathway (Shemin pathway) found in animals and certain bacteria, and the C5 pathway present in plants and some microorganisms. The compound is recognized for its potential therapeutic uses, particularly in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation .
5-Aminolevulinic acid phosphate can be synthesized through both chemical and biological methods:
The biosynthetic process involves several enzymatic reactions where glycine and succinyl-CoA condense to form 5-aminolevulinic acid under the action of aminolevulinic acid synthase. This pathway is tightly regulated by feedback mechanisms involving heme concentration .
5-Aminolevulinic acid phosphate participates in several key reactions:
The mechanism of action for 5-aminolevulinic acid phosphate primarily revolves around its conversion to protoporphyrin IX within cells:
Relevant data indicates that 5-aminolevulinic acid phosphate has a bioavailability of approximately 100% when administered orally, with peak plasma concentrations occurring within about 0.76 hours post-administration .
5-Aminolevulinic acid phosphate (5-ALA-P) derives from its parent compound 5-ALA, the universal precursor of tetrapyrroles. In prokaryotic systems, such as Rhodobacter capsulatus and Rhodobacter sphaeroides, 5-ALA synthesis is primarily catalyzed by the pyridoxal 5′-phosphate (PLP)-dependent enzyme 5-aminolevulinic acid synthase (ALAS) via the C4 pathway. ALAS in these bacteria exists as a homodimeric protein (~44 kDa per monomer) that condenses glycine and succinyl-CoA to form 5-ALA, CoA, and CO₂ [1] [5]. Structural studies reveal that ALAS features a conserved catalytic core domain and an N-terminal regulatory region absent in prokaryotes [5].
In eukaryotic systems, 5-ALA synthesis diverges between organisms:
Engineering efforts have exploited these systems for 5-ALA-P precursor production. For example, Corynebacterium glutamicum expressing Rhodobacter-derived ALAS achieved 18.5 g/L of 5-ALA [2] [7], while Yarrowia lipolytica engineered with S. cerevisiae ALAS produced 2.2 g/L [9].
Table 1: Enzymatic Features of ALAS Across Organisms
Organism Type | Gene | Subcellular Localization | Key Modulators |
---|---|---|---|
Alphaproteobacteria (R. capsulatus) | hemA | Cytosol | Succinyl-CoA/glycine availability |
Mammals | ALAS1/ALAS2 | Mitochondrial matrix | Heme (ALAS1), Iron (ALAS2) |
Yeast (S. cerevisiae) | HEM1 | Mitochondria | mtClpX, Heme |
Higher plants | hemA/hemL (C5) | Plastids | Light, redox status |
Two evolutionarily distinct pathways drive 5-ALA synthesis:
Evolutionary insights: The C5 pathway is phylogenetically older, while the C4 pathway likely emerged later in α-proteobacteria and was horizontally transferred to eukaryotes [1]. Euglena gracilis uniquely harbors both pathways [4].
Table 2: Comparative Features of C4 and C5 Pathways
Feature | C4 (Shemin) Pathway | C5 (Beale) Pathway |
---|---|---|
Key substrate | Glycine + Succinyl-CoA | Glutamate |
Number of enzymes | 1 (ALAS) | 3 (GluRS, GluTR, GSA-AM) |
Cofactors | PLP | PLP, NADPH, ATP |
Evolutionary origin | Later (α-proteobacteria) | Ancient (bacteria/archaea) |
Biotech relevance | High-yield bacterial production | Plant/cyanobacterial systems |
ALAS activity is tightly controlled at multiple levels to prevent toxic porphyrin accumulation:
Bacterial hemA: Oxygen-responsive regulators (FnrL, PrrA) in R. sphaeroides [7].
Translational control:
ALAS2 mRNA contains IREs; iron deficiency blocks translation via iron regulatory proteins (IRPs) [3] [5].
Post-translational modulation:
Pathological relevance: ALAS2 gain-of-function mutations cause X-linked protoporphyria (XLPP), while loss-of-function variants lead to sideroblastic anemia (XLSA) [3] [5].
5-ALA synthesis initiates in mitochondria, but subsequent heme biosynthesis requires mitochondrial-cytosolic shuttling:
Succinyl-CoA, generated by the TCA cycle, fuels the C4 pathway within mitochondria [9].
Cytosolic phase:
Coproporphyrinogen III re-enters mitochondria for oxidation to protoporphyrin IX and iron insertion by ferrochelatase [5].
Coordination mechanisms:
Engineering implications: Blocking succinate dehydrogenase (SDH) in Yarrowia lipolytica increased mitochondrial succinyl-CoA pools, enhancing 5-ALA titers to 2.2 g/L [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7